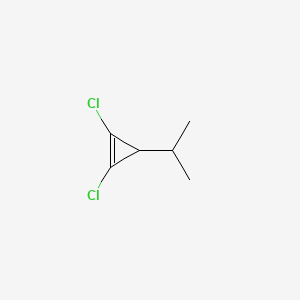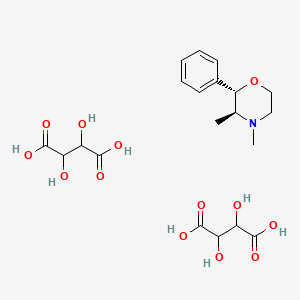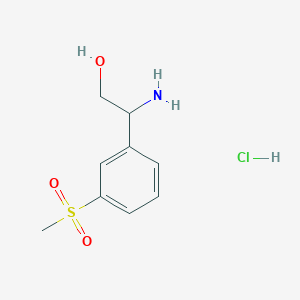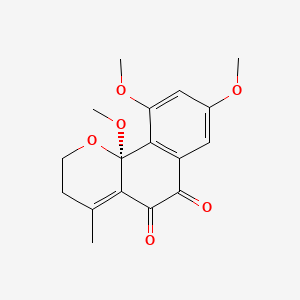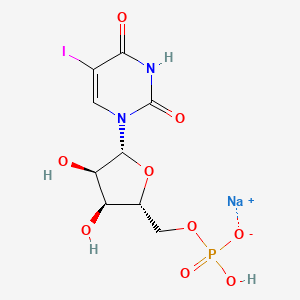
5-Iodouridine 5-monophosphate sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodouridine 5-monophosphate sodium is a nucleotide analog that plays a significant role in various biochemical and pharmaceutical applications. It is a derivative of uridine monophosphate, where the hydrogen atom at the 5th position of the uracil ring is replaced by an iodine atom. This modification imparts unique properties to the compound, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodouridine 5-monophosphate sodium typically involves the iodination of uridine monophosphate. One common method includes the reaction of uridine monophosphate with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. For instance, Saccharomyces cerevisiae can be used to produce uridine monophosphate, which is then iodinated to obtain the desired compound. This method is advantageous due to its high yield and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodouridine 5-monophosphate sodium undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Complexation: It can form complexes with metal ions, which are useful in various biochemical studies.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Complexation: Metal ions like lanthanides are used to form stable complexes with this compound.
Major Products Formed
Substitution Products: Various substituted uridine monophosphate derivatives.
Oxidation and Reduction Products: Different oxidation states of the compound.
Metal Complexes: Stable complexes with metal ions, useful in biochemical assays.
Applications De Recherche Scientifique
5-Iodouridine 5-monophosphate sodium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleotide analogs.
Biology: Employed in studies involving nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of 5-Iodouridine 5-monophosphate sodium involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom at the 5th position of the uracil ring can disrupt base pairing and inhibit the activity of enzymes involved in DNA and RNA synthesis. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine 5-monophosphate: A naturally occurring nucleotide involved in RNA synthesis.
5-Iodouridine: A nucleoside analog with similar properties but lacking the phosphate group.
Idoxuridine: An antiviral agent used in the treatment of herpes simplex infections
Uniqueness
5-Iodouridine 5-monophosphate sodium is unique due to its combination of the iodine atom and the phosphate group, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving nucleotide analogs and their interactions with enzymes and nucleic acids .
Propriétés
Formule moléculaire |
C9H11IN2NaO9P |
|---|---|
Poids moléculaire |
472.06 g/mol |
Nom IUPAC |
sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H12IN2O9P.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1 |
Clé InChI |
BYXDUXINACKYAV-HCXTZZCQSA-M |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)I.[Na+] |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)[O-])O)O)I.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



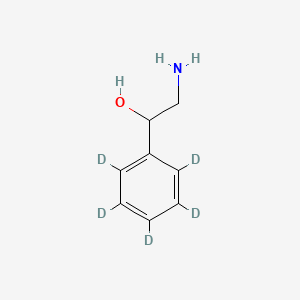
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 2-methylheptadecanoate](/img/structure/B13831058.png)
![sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B13831061.png)
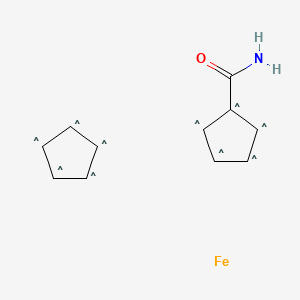
![(1S,4S,5R,9R,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid](/img/structure/B13831066.png)
